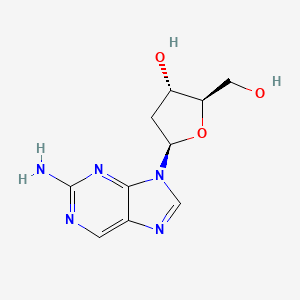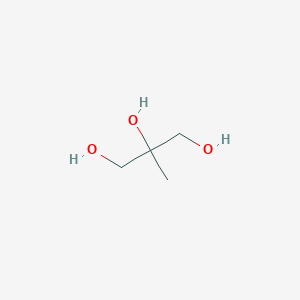
2-Methyl-1,2,3-propanetriol
Overview
Description
2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol, is a trihydroxy alcohol with the molecular formula C4H10O3. It is a colorless, odorless, and viscous liquid that is completely soluble in water and alcohols. This compound is structurally similar to glycerol, with an additional methyl group attached to the second carbon atom .
Mechanism of Action
Target of Action
As a trihydroxy alcohol, it may interact with various biological molecules, including proteins and lipids, through hydrogen bonding .
Mode of Action
As a trihydroxy alcohol, it can form hydrogen bonds with other molecules, potentially influencing their structure and function .
Biochemical Pathways
Trihydroxy alcohols like 2-methyl-1,2,3-propanetriol can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
As a trihydroxy alcohol, it may influence the structure and function of various biomolecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, pH and temperature can affect its solubility and reactivity. Additionally, the presence of other molecules can influence its interactions and potential targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2,3-propanetriol can be synthesized through various methods. One common approach involves the hydrolysis of fats and oils, similar to the production of glycerol. Another method includes the catalytic hydrogenation of 2-methyl-1,2,3-propanedione .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of biodiesel. The transesterification of triglycerides with methanol yields methyl esters and glycerol, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include 2-methylglyceraldehyde, 2-methylglyceric acid, and 2-methyl-1,2,3-propanetriamine .
Scientific Research Applications
2-Methyl-1,2,3-propanetriol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Glycerol (1,2,3-propanetriol): Structurally similar but lacks the methyl group on the second carbon atom.
Ethylene glycol (1,2-ethanediol): A dihydroxy alcohol used primarily as an antifreeze and in the production of polyester fibers.
Propylene glycol (1,2-propanediol): Another dihydroxy alcohol used as a solvent in pharmaceuticals and as a food additive.
Uniqueness: 2-Methyl-1,2,3-propanetriol is unique due to its additional methyl group, which imparts different chemical and physical properties compared to glycerol. This structural difference allows for distinct reactivity and applications, particularly in the synthesis of specialized polymers and as a cryoprotectant .
Properties
IUPAC Name |
2-methylpropane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRTGIXWIUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323378 | |
| Record name | 2-methylpropane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-58-3 | |
| Record name | NSC403834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpropane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



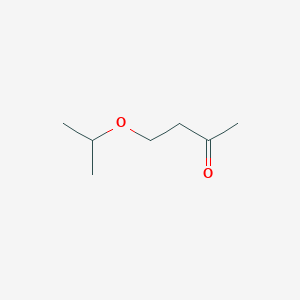

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
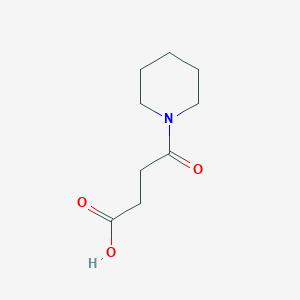
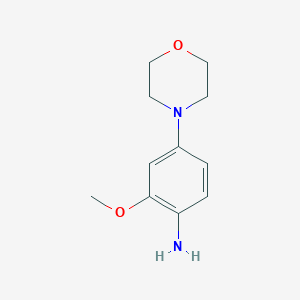






![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
